4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde
Description
4-Methyl-2-[(E)-2-phenylethenyl]benzaldehyde is an aromatic aldehyde characterized by a benzaldehyde core substituted with a methyl group at the 4-position and an (E)-configured phenylethenyl group at the 2-position. This compound’s structure confers unique electronic and steric properties, making it a subject of interest in organic synthesis and materials science. The conjugated system formed by the ethenyl and aldehyde groups enhances its reactivity in condensation and cyclization reactions, as seen in the synthesis of heterocyclic compounds like pyrimidines and quinazolinones . Its stability under varying pH and temperature conditions has also been explored, particularly in the context of acetal formation .
Properties
Molecular Formula |
C16H14O |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde |
InChI |
InChI=1S/C16H14O/c1-13-7-9-16(12-17)15(11-13)10-8-14-5-3-2-4-6-14/h2-12H,1H3/b10-8+ |
InChI Key |
IZHLUOBBPLEEDD-CSKARUKUSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of toluene with benzoyl chloride, followed by a Wittig reaction to introduce the phenylethenyl group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) for the acylation step and a phosphonium ylide for the Wittig reaction .
Industrial Production Methods
Industrial production of this compound often employs continuous processes to ensure high yield and purity. One such method involves the vapor-phase hydrolysis of benzal chloride at elevated temperatures, catalyzed by activated carbon treated with acid or impregnated with metal chloride or sulfate .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(E)-2-phenylethenyl]benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogens, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: 4-Methylbenzoic acid.
Reduction: 4-Methyl-2-[(E)-2-phenylethenyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-Methyl-2-[(E)-2-phenylethenyl]benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde involves its interaction with various molecular targets. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group is reduced to an alcohol through the addition of hydrogen atoms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde with analogs sharing key structural motifs, such as the benzaldehyde backbone, ethenyl substituents, or heterocyclic extensions. Data are derived from synthesis protocols, stability studies, and biological evaluations.
Structural and Functional Divergences
- Heterocyclic Extensions: PY2 and quinazolinone derivatives demonstrate how ethenyl-benzaldehyde scaffolds can be integrated into nitrogen-containing rings, expanding applications into medicinal chemistry and materials science .
Stability and Reactivity
- pH Sensitivity : The acetal form of this compound degrades under acidic conditions, unlike the parent aldehyde, which remains stable .
- Thermal Stability : All compounds exhibit moderate thermal stability, but extended heating during synthesis (e.g., 8 hours at 100°C for PY2) is required to achieve high yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
